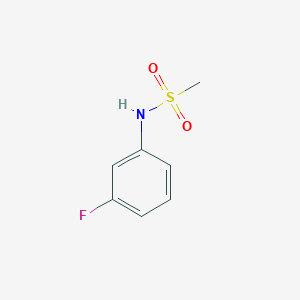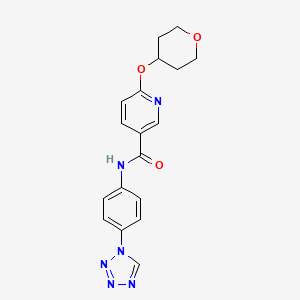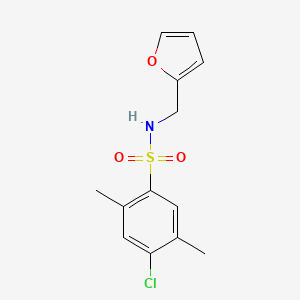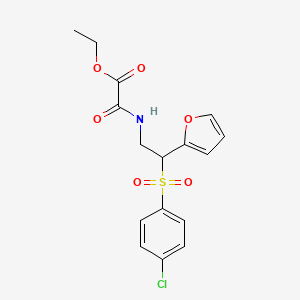![molecular formula C16H11FN4S2 B2853313 3-[(4-Fluorophenyl)methylsulfanyl]-6-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazine CAS No. 894048-34-1](/img/structure/B2853313.png)
3-[(4-Fluorophenyl)methylsulfanyl]-6-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(4-Fluorophenyl)methylsulfanyl]-6-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazine is a useful research compound. Its molecular formula is C16H11FN4S2 and its molecular weight is 342.41. The purity is usually 95%.
BenchChem offers high-quality 3-[(4-Fluorophenyl)methylsulfanyl]-6-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-[(4-Fluorophenyl)methylsulfanyl]-6-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazine including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer Activity
The triazolopyridazine derivatives have been studied for their potential as anticancer agents. The structure–activity relationship (SAR) of these compounds suggests that they can be designed to target specific cancer cell lines, offering a pathway for the development of new anticancer drugs. The ability to interact with various cellular targets makes them valuable in the search for novel treatments against cancer .
Antimicrobial Activity
Research has indicated that triazolopyridazine derivatives exhibit significant antibacterial activities. They have been tested against both Gram-positive and Gram-negative bacteria, showing promise as new antimicrobial agents. This is particularly important in the face of increasing antibiotic resistance .
Analgesic and Anti-inflammatory Properties
The analgesic and anti-inflammatory properties of triazolopyridazine derivatives make them candidates for the development of new pain relief medications. Their mechanism of action involves the modulation of inflammatory pathways, which could lead to effective treatments for chronic pain conditions .
Antiviral Applications
These compounds have shown potential as antiviral agents. Their structural features allow them to inhibit viral replication by targeting specific stages of the viral life cycle. This opens up possibilities for the treatment of diseases caused by viruses .
Enzyme Inhibition
Triazolopyridazine derivatives have been identified as potent enzyme inhibitors. They can inhibit a variety of enzymes, such as carbonic anhydrase, cholinesterase, and aromatase, which are involved in different physiological processes. This property can be harnessed for the treatment of diseases related to enzyme dysregulation .
Antitubercular Agents
The fight against tuberculosis (TB) has been bolstered by the discovery of triazolopyridazine derivatives as potential antitubercular agents. Their ability to inhibit the growth of Mycobacterium tuberculosis points to their use in developing new TB medications .
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects . These compounds can interact with different target receptors due to their hydrogen bond accepting and donating characteristics .
Mode of Action
Similar compounds have been found to inhibit enzymes such as carbonic anhydrase, cholinesterase, alkaline phosphatase, lipase, and aromatase . The inhibition of these enzymes can lead to various therapeutic effects.
Biochemical Pathways
Based on the enzyme inhibitory activities of similar compounds, it can be inferred that this compound may affect multiple biochemical pathways related to the functions of the inhibited enzymes .
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been summarized for similar compounds .
Result of Action
Similar compounds have been found to exhibit diverse pharmacological activities, suggesting that this compound may also have multiple effects at the molecular and cellular levels .
properties
IUPAC Name |
3-[(4-fluorophenyl)methylsulfanyl]-6-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11FN4S2/c17-12-5-3-11(4-6-12)10-23-16-19-18-15-8-7-13(20-21(15)16)14-2-1-9-22-14/h1-9H,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGBYCZXIMFWYFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NN3C(=NN=C3SCC4=CC=C(C=C4)F)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11FN4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1R,5S,6R)-6-Amino-2-oxabicyclo[3.2.0]heptan-3-one;hydrochloride](/img/structure/B2853230.png)



![Methyl 5-azaspiro[2.5]octane-2-carboxylate;hydrochloride](/img/structure/B2853239.png)
![5-[(4-chlorobenzyl)thio]-2-isopropylimidazo[1,2-c]quinazolin-3(2H)-one](/img/structure/B2853240.png)



![2-Cyclopropyl-4-[[4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yloxymethyl)piperidin-1-yl]methyl]-1,3-thiazole](/img/structure/B2853244.png)

![3-methyl-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2853249.png)

![8-(5-Bromofuran-2-carbonyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2853251.png)